molecular formula C21H22N2O2 B12784949 (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid CAS No. 960058-93-9

(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid

Cat. No.: B12784949
CAS No.: 960058-93-9
M. Wt: 334.4 g/mol
InChI Key: XVXVAVCOKYEXMZ-ZHACJKMWSA-N
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Description

(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is a complex organic compound that features an indole moiety, a phenyl ring, and an acrylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethylamine group. The final step involves the formation of the acrylic acid moiety through a condensation reaction with a suitable aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The acrylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    3-(2-Aminoethyl)indole: A compound with a similar indole and ethylamine structure.

    4-(2-(2-Methyl-1h-indol-3-yl)ethyl)phenylacetic acid: A structurally related compound with a phenylacetic acid group instead of an acrylic acid group.

Uniqueness

(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is unique due to the combination of its indole, phenyl, and acrylic acid moieties. This unique structure allows it to interact with a diverse range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

960058-93-9

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C21H22N2O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(24)25/h2-11,22-23H,12-14H2,1H3,(H,24,25)/b11-10+

InChI Key

XVXVAVCOKYEXMZ-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)O

Origin of Product

United States

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